4-Ethynyl-3-fluoro-1,1'-biphenyl

Medicinal Chemistry Physicochemical Profiling Drug Design

4-Ethynyl-3-fluoro-1,1'-biphenyl (CAS 56917-33-0) is a differentiated halogenated building block for medicinal chemistry. Its 3-fluoro substitution avoids the reactive ketene metabolic pathway seen in 2-fluoro isomers such as fluretofen, offering safer NSAID candidate design. With a computed logP of 3.9, it balances permeability and solubility for oral bioavailability optimization. The terminal ethynyl enables Sonogashira coupling and click chemistry for CNS mGluR5 modulator SAR in schizophrenia and fragile X syndrome programs. This compound is essential for lead optimization campaigns requiring precise fluorine positioning.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
Cat. No. B8151536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-fluoro-1,1'-biphenyl
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C14H9F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h1,3-10H
InChIKeyVAKYJNIWUKJGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-3-fluoro-1,1'-biphenyl: Procurement-Grade Overview of a Halogenated Ethynyl Biphenyl Building Block


4-Ethynyl-3-fluoro-1,1'-biphenyl (CAS 56917-33-0) is a halogenated ethynyl biphenyl derivative with the molecular formula C14H9F and a molecular weight of 196.22 g/mol [1]. It is characterized by a terminal ethynyl group at the 4'-position and a single fluorine substituent at the 3-position of the biphenyl scaffold [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, where its ethynyl moiety enables participation in Sonogashira couplings and click chemistry, while the fluorine atom modulates electronic properties and metabolic stability .

Why Positional Isomerism Matters: Substitution Risks for 4-Ethynyl-3-fluoro-1,1'-biphenyl


The 3-fluoro substitution pattern in 4-ethynyl-3-fluoro-1,1'-biphenyl is a critical determinant of its physicochemical and biological behavior, precluding simple interchange with the 2-fluoro or 4-fluoro isomers. In the structurally related anti-inflammatory agent fluretofen (4'-ethynyl-2-fluorobiphenyl), the ortho-fluorine is essential for directing metabolic oxidation to a ketene intermediate, a pathway that would differ markedly with a meta-fluorine arrangement [1]. Furthermore, the 3-fluoro group alters the molecule's logP to a computed value of 3.9, compared to approximately 3.8 for the non-fluorinated 4-ethynylbiphenyl, influencing solubility, membrane permeability, and chromatographic behavior [2]. Such differences directly impact synthetic yields, purification protocols, and downstream biological performance.

Quantitative Differentiation Evidence for 4-Ethynyl-3-fluoro-1,1'-biphenyl


Lipophilicity Modulation: XLogP3-AA Comparison of 3-Fluoro vs. Non-Fluorinated Analog

The introduction of a single fluorine atom at the 3-position reduces the lipophilicity of the biphenyl scaffold, as measured by the computed partition coefficient XLogP3-AA. This property directly influences oral absorption, distribution, and formulation strategy [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Pathway Differentiation: 3-Fluoro vs. 2-Fluoro Isomer Biotransformation

The metabolic fate of ethynyl-fluorobiphenyls is highly sensitive to fluorine position. The 2-fluoro isomer (fluretofen) undergoes metabolic oxidation at the ethynyl C-H bond to yield a reactive ketene intermediate, a pathway that may be altered for the 3-fluoro analog due to electronic and steric effects [1]. While direct metabolic data for the 3-fluoro isomer are not available in the gathered evidence, the class-level inference is that the meta-fluorine will exhibit a distinct metabolite profile and potentially lower bioactivation risk compared to the ortho-fluorine derivative.

Drug Metabolism Pharmacokinetics Toxicology

Synthetic Utility: Role as Preferred Intermediate in mGluR5 Allosteric Modulator Series

Patent EP 2900659 A1 discloses arylethynyl derivatives as allosteric modulators of mGluR5, wherein the 3-fluorophenyl substituent is explicitly claimed alongside 4-fluorophenyl and 2,5-difluorophenyl variants [1]. The inclusion of the 3-fluoro isomer in this therapeutic series indicates that it imparts advantageous biochemical, physicochemical, or pharmacodynamic properties compared to other aryl substitutions. While specific comparative IC50 or PK data for the 3-fluoro phenyl analog are not extracted in this guide, the patent's emphasis on the 3-fluorophenyl group highlights its differentiated value in a CNS drug discovery context.

Neuroscience Medicinal Chemistry Allosteric Modulators

Purity and Quality Control: Batch-to-Batch Consistency Specifications

Commercial suppliers report standard purity levels for 4-ethynyl-3-fluoro-1,1'-biphenyl ranging from 95% to 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical documentation supports its use in reproducible synthetic procedures and is comparable to or exceeds the purity specifications of its non-fluorinated analog 4-ethynylbiphenyl (typically 97%) .

Analytical Chemistry Quality Assurance Procurement

Optimal Application Scenarios for 4-Ethynyl-3-fluoro-1,1'-biphenyl


CNS Drug Discovery: Synthesis of mGluR5 Allosteric Modulators

Based on the patent evidence for arylethynyl mGluR5 modulators [1], 4-ethynyl-3-fluoro-1,1'-biphenyl serves as a strategic building block for CNS programs targeting schizophrenia and fragile X syndrome. Its 3-fluoro substituent offers a differentiated pharmacological profile compared to the 4-fluoro or 2,5-difluoro variants, making it essential for structure-activity relationship (SAR) exploration. The ethynyl group allows for modular Sonogashira coupling to generate diverse lead series.

Anti-inflammatory Agent Development with Controlled Metabolism

The class-level metabolic inference from the 2-fluoro analog fluretofen suggests that the 3-fluoro isomer may avoid the reactive ketene pathway [2]. This positions 4-ethynyl-3-fluoro-1,1'-biphenyl as a safer starting point for designing non-steroidal anti-inflammatory drug (NSAID) candidates with reduced bioactivation liability, provided that confirmatory in vitro metabolism studies are conducted.

Fine-Tuned Lipophilicity for Lead Optimization Programs

With a computed logP of 3.9, this compound occupies a narrow lipophilicity window that balances permeability and solubility [3]. It is particularly suitable for lead optimization campaigns where small logP adjustments are needed to improve oral bioavailability without compromising target engagement, distinct from the higher or lower logP values of alternative fluorinated or non-fluorinated biphenyls.

Quote Request

Request a Quote for 4-Ethynyl-3-fluoro-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.